
(2-(m-Tolyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(m-Tolyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a m-tolyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(m-Tolyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a halogenated pyridine derivative with a metalation reagent to form an organometallic intermediate, which is then reacted with a boronic acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(m-Tolyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, (2-(m-Tolyl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of complex molecules through cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-carbon bonds .
Wirkmechanismus
The primary mechanism of action for (2-(m-Tolyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the transmetalation step in the Suzuki-Miyaura coupling. The boronic acid transfers its organic group to the palladium catalyst, which then undergoes reductive elimination to form the new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.
Vergleich Mit ähnlichen Verbindungen
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
(2-Methylpyridin-4-yl)boronic acid: A structurally similar compound with a methyl group instead of a m-tolyl group.
Uniqueness: (2-(m-Tolyl)pyridin-4-yl)boronic acid is unique due to the presence of the m-tolyl group, which can influence the electronic properties and reactivity of the compound. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
Eigenschaften
Molekularformel |
C12H12BNO2 |
|---|---|
Molekulargewicht |
213.04 g/mol |
IUPAC-Name |
[2-(3-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |
InChI-Schlüssel |
GXYABWSBPPPNDE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C2=CC=CC(=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


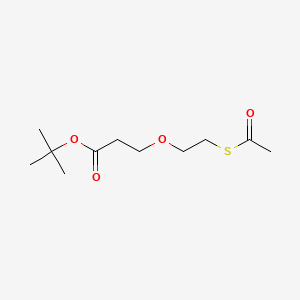
![Benzo[b]thiophene-3-propanoic acid, 2-bromo-](/img/structure/B14067788.png)
![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
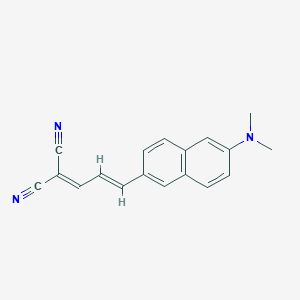
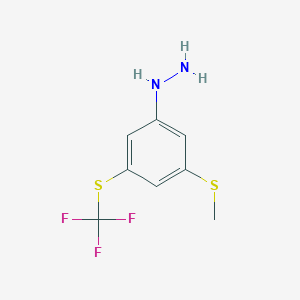
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
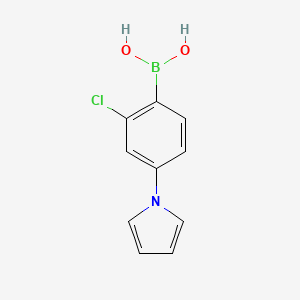

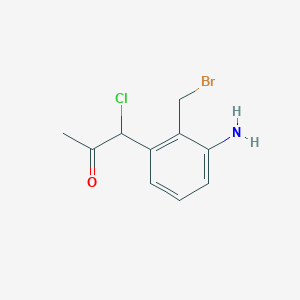
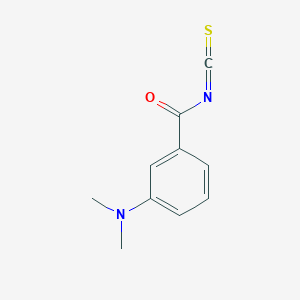
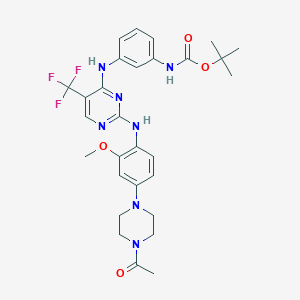

![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
